2,3-Dibromo-N-(2-methylpent-3-yn-2-yl)propanamide
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Overview
Description
2,3-Dibromo-N-(2-methylpent-3-yn-2-yl)propanamide is an organic compound characterized by the presence of bromine atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-(2-methylpent-3-yn-2-yl)propanamide typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-methylpent-3-yn-2-ylamine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N-(2-methylpent-3-yn-2-yl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Oxidation Reactions: Products include carboxylic acids, ketones, and other oxidized derivatives.
Scientific Research Applications
2,3-Dibromo-N-(2-methylpent-3-yn-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N-(2-methylpent-3-yn-2-yl)propanamide involves its interaction with specific molecular targets. The bromine atoms and the amide functional group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-3-methylpentane
- 3-Methyl-2,3-dibromopentane
Uniqueness
2,3-Dibromo-N-(2-methylpent-3-yn-2-yl)propanamide is unique due to the presence of both bromine atoms and an amide functional group, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not observed in similar compounds lacking these functional groups.
Properties
CAS No. |
62479-93-0 |
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Molecular Formula |
C9H13Br2NO |
Molecular Weight |
311.01 g/mol |
IUPAC Name |
2,3-dibromo-N-(2-methylpent-3-yn-2-yl)propanamide |
InChI |
InChI=1S/C9H13Br2NO/c1-4-5-9(2,3)12-8(13)7(11)6-10/h7H,6H2,1-3H3,(H,12,13) |
InChI Key |
DMINKUPLBPDBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)(C)NC(=O)C(CBr)Br |
Origin of Product |
United States |
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